molecular formula C11H24N2 B7933731 N-Isopropyl-N,N'-dimethyl-cyclohexane-1,4-diamine

N-Isopropyl-N,N'-dimethyl-cyclohexane-1,4-diamine

Cat. No.: B7933731
M. Wt: 184.32 g/mol
InChI Key: KCWOJKXMIGGBAT-UHFFFAOYSA-N
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Description

N-Isopropyl-N,N’-dimethyl-cyclohexane-1,4-diamine is an organic compound that belongs to the class of cyclohexane derivatives. This compound is characterized by the presence of two amine groups attached to a cyclohexane ring, with additional isopropyl and methyl substituents. It is commonly used in various chemical reactions and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-N,N’-dimethyl-cyclohexane-1,4-diamine typically involves the reaction of cyclohexane-1,4-diamine with isopropyl and methyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of N-Isopropyl-N,N’-dimethyl-cyclohexane-1,4-diamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-N,N’-dimethyl-cyclohexane-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or primary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or primary amines.

    Substitution: N-substituted derivatives of cyclohexane-1,4-diamine.

Scientific Research Applications

N-Isopropyl-N,N’-dimethyl-cyclohexane-1,4-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Isopropyl-N,N’-dimethyl-cyclohexane-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Dimethylcyclohexane-1,2-diamine
  • N,N’-Dimethylcyclohexane-1,3-diamine
  • N-Isopropyl-N,N’-dimethylcyclohexane-1,2-diamine

Uniqueness

N-Isopropyl-N,N’-dimethyl-cyclohexane-1,4-diamine is unique due to the specific positioning of its substituents on the cyclohexane ring, which influences its reactivity and interactions. The presence of both isopropyl and methyl groups provides distinct steric and electronic properties compared to other similar compounds.

Properties

IUPAC Name

1-N,4-N-dimethyl-4-N-propan-2-ylcyclohexane-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-9(2)13(4)11-7-5-10(12-3)6-8-11/h9-12H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWOJKXMIGGBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1CCC(CC1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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